molecular formula C6H12N2O2 B1372657 (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid CAS No. 1187931-07-2

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Cat. No. B1372657
CAS RN: 1187931-07-2
M. Wt: 144.17 g/mol
InChI Key: CVERFTFADAXMTR-RXMQYKEDSA-N
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Description

The compound you’re asking about is an amino acid derivative. The “R” in its name refers to the configuration of the chiral center in the molecule . Amino acids are the building blocks of proteins and play crucial roles in various physiological and pathophysiological processes .


Chemical Reactions Analysis

The chemical reactions involving amino acids and their derivatives can be complex and diverse . They can involve various functional groups and can be influenced by factors such as pH and temperature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Versatile Scaffold in Drug Discovery

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, due to its pyrrolidine structure, plays a critical role in medicinal chemistry. The pyrrolidine ring, known for its saturated scaffold, is extensively utilized by medicinal chemists to develop compounds for treating human diseases. This structure is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and offer increased three-dimensional coverage because of the non-planarity of the ring, a phenomenon referred to as “pseudorotation”. The pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are investigated for their target selectivity and biological activity. Moreover, the stereogenicity of the pyrrolidine ring's carbons emphasizes how different stereoisomers and the spatial orientation of substituents can lead to varied biological profiles of drug candidates, which is crucial for binding to enantioselective proteins (Petri et al., 2021).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides, where the pyrrolidine structure may be relevant, has been conducted to understand the chemical mechanisms involved in the formation of various compounds including acetic acid, a major non-aqueous component of the condensate of the vacuum pyrolysate. The study emphasizes the role of pyrrolidine-related structures in understanding the origins of these compounds and the various mechanisms leading to their formation (Ponder & Richards, 2010).

Analyte pKa and Buffer pH Variations

The study of the effects of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes is another research area where the chemistry of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid might be involved. The research provides insights into predicting the pH of particular mobile phases and estimating the pKa values of acid-base analytes in different solvent-water mixtures (Subirats et al., 2007).

Catabolism of Indole-3-acetic Acid by Bacteria

The catabolism of Indole-3-acetic acid (IAA) in bacteria is also a significant area of study. The research focuses on the gene clusters that enable bacteria to catabolize or assimilate IAA, which is crucial for understanding the role of these gene clusters in the bacterial hosts and their potential interference with IAA-dependent processes in other organisms, including plants (Laird et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some amino acid derivatives can interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions .

Future Directions

The future directions in the study of amino acids and their derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERFTFADAXMTR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288527
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187931-07-2
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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